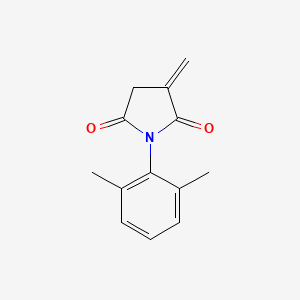![molecular formula C2AlCl7 B14505524 Chloro[bis(trichloromethyl)]alumane CAS No. 64530-58-1](/img/structure/B14505524.png)
Chloro[bis(trichloromethyl)]alumane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Chloro[bis(trichloromethyl)]alumane is a chemical compound with the molecular formula C_2Cl_6Al It is known for its unique structure, which includes an aluminum atom bonded to a chlorine atom and two trichloromethyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Chloro[bis(trichloromethyl)]alumane can be synthesized through the reaction of aluminum trichloride with trichloromethyl compounds under controlled conditions. The reaction typically involves the use of a solvent such as dichloromethane and is carried out at low temperatures to ensure the stability of the product.
Industrial Production Methods: In an industrial setting, the production of this compound involves the chlorination of aluminum compounds in the presence of trichloromethyl sources. The process is optimized to achieve high yields and purity, often employing continuous flow reactors and advanced purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions: Chloro[bis(trichloromethyl)]alumane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles, leading to the formation of new compounds.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering the oxidation state of the aluminum center.
Common Reagents and Conditions:
Substitution Reactions: Typically involve nucleophiles such as amines or alcohols under mild conditions.
Oxidation Reactions: Often require oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction Reactions: Can be carried out using reducing agents such as lithium aluminum hydride.
Major Products Formed:
Substitution Products: New organoaluminum compounds with varied functional groups.
Oxidation Products: Oxidized aluminum species.
Reduction Products: Reduced forms of the original compound, potentially leading to the formation of aluminum hydrides.
Wissenschaftliche Forschungsanwendungen
Chloro[bis(trichloromethyl)]alumane has several applications in scientific research:
Materials Science: Employed in the preparation of advanced materials with unique properties, such as high thermal stability and resistance to chemical degradation.
Biology and Medicine: Investigated for its potential use in the development of new pharmaceuticals and as a catalyst in biochemical reactions.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of complex organic compounds.
Wirkmechanismus
The mechanism of action of chloro[bis(trichloromethyl)]alumane involves its ability to act as a Lewis acid, accepting electron pairs from other molecules. This property allows it to facilitate various chemical reactions, including catalysis and the formation of coordination complexes. The molecular targets and pathways involved depend on the specific application and reaction conditions.
Vergleich Mit ähnlichen Verbindungen
Bis(trichloromethyl)carbonate: Another compound containing trichloromethyl groups, used as a chlorinating agent.
Trichloromethylsilane: A silicon-based compound with similar reactivity.
Trichloromethylbenzene: An aromatic compound with trichloromethyl substituents.
Uniqueness: Chloro[bis(trichloromethyl)]alumane is unique due to the presence of an aluminum center, which imparts distinct chemical properties and reactivity compared to other trichloromethyl-containing compounds. Its ability to act as a Lewis acid and participate in a wide range of chemical reactions makes it a valuable reagent in both academic and industrial research.
Eigenschaften
CAS-Nummer |
64530-58-1 |
|---|---|
Molekularformel |
C2AlCl7 |
Molekulargewicht |
299.2 g/mol |
IUPAC-Name |
chloro-bis(trichloromethyl)alumane |
InChI |
InChI=1S/2CCl3.Al.ClH/c2*2-1(3)4;;/h;;;1H/q;;+1;/p-1 |
InChI-Schlüssel |
DUUGTUMLTYNNNJ-UHFFFAOYSA-M |
Kanonische SMILES |
C([Al](C(Cl)(Cl)Cl)Cl)(Cl)(Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[(1R)-9-Benzoyl-9-azabicyclo[4.2.1]non-2-en-2-yl]ethan-1-one](/img/structure/B14505442.png)

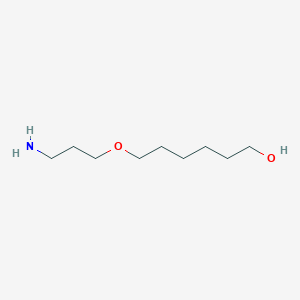
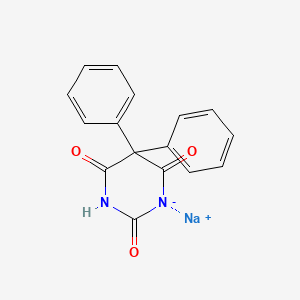
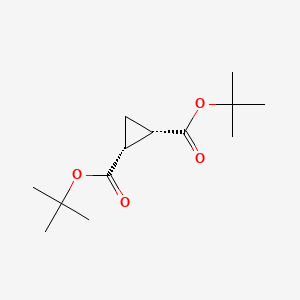
![[3-(2-Methoxyethoxy)propyl]silanetriol](/img/structure/B14505471.png)
![[3,4-Diacetyloxy-5-(2-oxopyrimidin-1-yl)oxolan-2-yl]methyl acetate](/img/structure/B14505472.png)

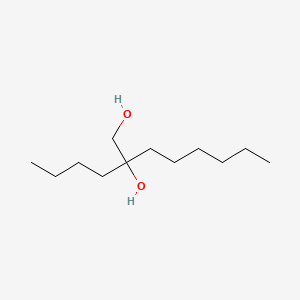


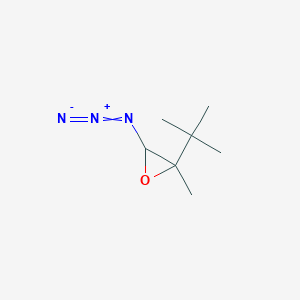
![Ethyl 3-[4-(3-methoxyphenyl)piperazin-1-yl]propanoate](/img/structure/B14505506.png)
